molecular formula C7H15N B1295868 2-Methylazepane CAS No. 7496-99-3

2-Methylazepane

Cat. No. B1295868
CAS RN: 7496-99-3
M. Wt: 113.2 g/mol
InChI Key: LGONGMXQDFYGKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related azepine compounds has been explored in the provided papers. For instance, the synthesis of 1-benzazepines is achieved through a [1,5]-hydride shift/7-endo cyclization sequence, utilizing 2-(aryl)cyclopropane 1,1-diester derivatives as precursors . This method involves a direct transformation that uses a cyclopropane moiety as the hydride acceptor in internal redox reactions. Although this does not directly describe the synthesis of 2-methylazepane, the methodology could potentially be adapted for its synthesis by changing the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of a related compound, 2-methyl-7-phenyl-3,4,5,6-tetrahydro-2H-1,2,4-triazepine-3,5-dithione, has been characterized by X-ray analysis . This compound forms dimers through N-H...S hydrogen bonds, and the cell contains chains of these dimers linked by van der Waals contacts. While this structure is more complex than 2-methylazepane, the analysis provides insight into the types of interactions that can stabilize azepine derivatives.

Chemical Reactions Analysis

The photochemical reaction of N-(1-adamantyl)phthalimide leads to the formation of a novel hexacyclic benzazepine derivative, which is a complex reaction involving excited-state intramolecular gamma-hydrogen-transfer reactions . This reaction is an example of the types of chemical transformations that azepine derivatives can undergo. Although not directly related to 2-methylazepane, it highlights the reactivity of azepine rings under photochemical conditions.

Physical and Chemical Properties Analysis

The electrochemical fluorination of compounds related to azepanes, such as 2-methyloxane and oxepane, has been studied . The fluorination leads to the formation of perfluorinated compounds, which have been characterized by various spectroscopic methods. This study suggests that azepane derivatives can undergo electrochemical reactions to yield perfluorinated products, which could be relevant for modifying the physical and chemical properties of 2-methylazepane.

Scientific Research Applications

Analysis in Forensic Toxicology

Research conducted by Nakajima et al. (2012) involved the analysis of azepane isomers in unregulated drugs, providing insight into the forensic toxicology applications of these compounds. The study specifically identified 2-iodophenyl[1-(1-methylazepan-3-yl)-1H-indol-3-yl]methanone, an azepane isomer of AM-2233, highlighting the relevance of azepane derivatives in the analysis of designer drugs (Nakajima et al., 2012).

Synthesis of Ring-Fused 1-Benzazepines

Suh et al. (2017) explored the synthesis of 1-benzazepines via a hydride shift/cyclization sequence. This research demonstrates the utility of azepane-related structures in developing complex organic compounds, particularly in the field of organic synthesis (Suh et al., 2017).

Azepanium Ionic Liquids

Belhocine et al. (2011) investigated the use of azepane to synthesize a new family of room temperature ionic liquids. These azepanium ionic liquids, derived from azepane, show promise in various applications, including green chemistry and industrial processes (Belhocine et al., 2011).

Nitrogenous Macrocycles from Marine Sources

Kim et al. (2016) isolated nitrogenous macrocycles, including (3R)-methylazacyclodecane, from a Callyspongia sp. sponge. This discovery adds to the understanding of naturally occurring azepane derivatives and their potential biomedical applications (Kim et al., 2016).

Biocatalytic Synthesis of Azepanes

Zawodny et al. (2018) demonstrated the biocatalytic synthesis of 2-aryl azepanes, showing how azepane derivatives can be efficiently synthesized using enzymes. This approach is significant for pharmaceutical and chemical industries, offering a green alternative to traditional chemical syntheses (Zawodny et al., 2018).

Kinetics in API Synthesis

Grom et al. (2016) analyzed the kinetics of benzazepine heterocyclic compound synthesis, which is integral in the production of active pharmaceutical ingredients (APIs). This research underscores the importance of understanding the chemical kinetics of azepane-related compounds in pharmaceutical manufacturing (Grom et al., 2016).

properties

IUPAC Name

2-methylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-7-5-3-2-4-6-8-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGONGMXQDFYGKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylazepane

CAS RN

7496-99-3
Record name NSC405362
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405362
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylazepane
Reactant of Route 2
2-Methylazepane
Reactant of Route 3
2-Methylazepane
Reactant of Route 4
2-Methylazepane
Reactant of Route 5
2-Methylazepane
Reactant of Route 6
2-Methylazepane

Citations

For This Compound
21
Citations
S Guizzetti, A Michaut, G Federspiel… - … Process Research & …, 2019 - ACS Publications
The preparation of new RSV inhibitors required an efficient synthesis of (R)-2-methylazepane ((R)-1) amenable to large-scale production to support preclinical studies. After …
Number of citations: 3 pubs.acs.org
DS Yamashita, RW Marquis, R Xie… - Journal of medicinal …, 2006 - ACS Publications
… 5-Amino-6-hydroxy-2-methylazepane-1-carboxylic Acid Benzyl Ester (49). Triphenylphosphine (1.94 g, 7.4 mmol) was added to a solution of 5-azido-6-hydroxy-2-methylazepane-1-…
Number of citations: 76 pubs.acs.org
MA Chiacchio, L Legnani, U Chiacchio… - More Synthetic …, 2022 - Wiley Online Library
… A synthesis on large scale of (R)-2-methylazepane 94 has been recently developed by … N-Boc-2-methylazepane 93 was converted into the enantiopure (R)-2-methylazepane 94 by …
Number of citations: 2 onlinelibrary.wiley.com
L Malihan‐Yap, HC Grimm… - Chemie Ingenieur …, 2022 - Wiley Online Library
Light‐driven biotransformations in recombinant cyanobacteria have been explored in recent years for the production of chiral compounds and platform chemicals. In particular, …
Number of citations: 4 onlinelibrary.wiley.com
A Mamontov, L Chang, H Dossmann, B Bertrand… - Organic …, 2022 - ACS Publications
Commercially available Fe(TTP)Cl catalyzes three-component dearomative formal cycloaddition reactions between pyridines, diazo compounds, and coumalates. Diversely substituted …
Number of citations: 15 pubs.acs.org
NG Voznesenskaia, OI Shmatova… - European Journal of …, 2019 - Wiley Online Library
A general route to alpha‐substituted cyclic amino acids was elaborated. The approach is based on Strecker reaction with cyclic ketimines. The influence of ring size and substituent at …
C Cativiela, MD Dı́az-de-Villegas - Tetrahedron: Asymmetry, 2000 - Elsevier
In the first part of this review1 we discussed the important role that α, α-disubstituted amino acids have played in the design of peptides with enhanced properties, owing to the …
Number of citations: 553 www.sciencedirect.com
M Lindsay - 2017 - scholarworks.uno.edu
Amines are ubiquitous in nature and serve a variety of functions in living organisms. Because of this fact amines are of great biological and pharmaceutical interest. The iridium catalyst (…
Number of citations: 3 scholarworks.uno.edu
H Ma, F Li, G Shen, H Cai, W Liu, T Lan… - Molecular …, 2021 - ACS Publications
As an excellent target for cancer theranostics, fibroblast activation protein (FAP) has become an attractive focus in cancer research. A class of FAP inhibitors (FAPIs) with a N-(4-…
Number of citations: 27 pubs.acs.org
P Kumar, A Swain, J Acharya, Y Li, V Kumar… - Inorganic …, 2022 - ACS Publications
The synthesis, structure, and magnetic properties of three Dy III complexes of different nuclearity, [Dy 2 (H 2 L) 2 (NO 3 )] [NO 3 ]·2H 2 O·CH 3 OH (1), [Dy 4 (HL) 2 (piv) 4 (OH) 2 ] (2), and …
Number of citations: 11 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.